2-Acetyl-1-cyano-1,2-dihydroisoquinoline
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Overview
Description
2-Acetyl-1-cyano-1,2-dihydroisoquinoline (ACDI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACDI is a heterocyclic compound that contains a cyano group and an acetyl group, and its molecular formula is C12H11NO.
Mechanism Of Action
The mechanism of action of 2-Acetyl-1-cyano-1,2-dihydroisoquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical And Physiological Effects
2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and apoptosis. 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been shown to induce DNA damage and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has also been shown to exhibit cytotoxicity against various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Acetyl-1-cyano-1,2-dihydroisoquinoline in lab experiments is its versatility as an intermediate for the synthesis of various compounds. 2-Acetyl-1-cyano-1,2-dihydroisoquinoline can be easily synthesized through various methods and can be used as a building block for the synthesis of various compounds. However, one of the limitations of using 2-Acetyl-1-cyano-1,2-dihydroisoquinoline in lab experiments is its cytotoxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-Acetyl-1-cyano-1,2-dihydroisoquinoline. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new antitumor, antiviral, and antibacterial agents. Another direction is to explore its potential applications in materials science, particularly in the development of new fluorescent dyes and polymers. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetyl-1-cyano-1,2-dihydroisoquinoline and its biochemical and physiological effects.
Synthesis Methods
2-Acetyl-1-cyano-1,2-dihydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to form 2-Acetyl-1-cyano-1,2-dihydroisoquinoline. The Hantzsch reaction involves the condensation of an aldehyde or ketone with a β-ketoester and an ammonium salt to form a dihydropyridine intermediate, which is then oxidized to form 2-Acetyl-1-cyano-1,2-dihydroisoquinoline.
Scientific Research Applications
2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been shown to exhibit antitumor, antiviral, and antibacterial activities. In materials science, 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been used as a building block for the synthesis of fluorescent dyes and polymers. In organic synthesis, 2-Acetyl-1-cyano-1,2-dihydroisoquinoline has been used as a versatile intermediate for the synthesis of various compounds.
properties
CAS RN |
29924-67-2 |
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Product Name |
2-Acetyl-1-cyano-1,2-dihydroisoquinoline |
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-acetyl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13/h2-7,12H,1H3 |
InChI Key |
CJWDCOSZJPAVOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C#N |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C#N |
Origin of Product |
United States |
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